1,1,1-Trifluoroethyl-PEG2-azide

Descripción

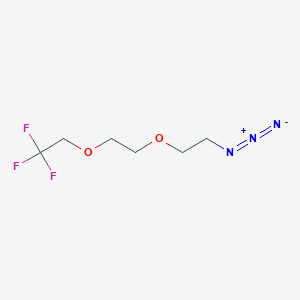

Structure

3D Structure

Propiedades

IUPAC Name |

2-[2-(2-azidoethoxy)ethoxy]-1,1,1-trifluoroethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3N3O2/c7-6(8,9)5-14-4-3-13-2-1-11-12-10/h1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSRLFQUDMWNYCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCC(F)(F)F)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101218972 |

Source

|

| Record name | Ethane, 2-[2-(2-azidoethoxy)ethoxy]-1,1,1-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101218972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1835759-68-6 |

Source

|

| Record name | Ethane, 2-[2-(2-azidoethoxy)ethoxy]-1,1,1-trifluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1835759-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethane, 2-[2-(2-azidoethoxy)ethoxy]-1,1,1-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101218972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 1,1,1-Trifluoroethyl-PEG2-azide in Biochemical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Trifluoroethyl-PEG2-azide is a heterobifunctional crosslinker increasingly utilized in biochemistry and drug development. Its unique molecular architecture, comprising a trifluoroethyl group, a hydrophilic di-ethylene glycol (PEG2) spacer, and a reactive azide moiety, makes it a versatile tool for advanced bioconjugation strategies. This guide provides an in-depth overview of its properties, applications, and the experimental protocols for its use, with a focus on its role in constructing complex biomolecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

The molecule's design allows for precise chemical modifications. The azide group serves as a "click chemistry" handle, enabling highly efficient and specific ligation reactions.[1][2] The PEG2 spacer enhances aqueous solubility and provides appropriate spatial orientation between conjugated molecules.[3][4] The terminal trifluoroethyl group can modulate the physicochemical properties of the final conjugate, potentially improving metabolic stability or serving as a useful ¹⁹F NMR probe.

Core Chemical Properties and Reactivity

The utility of this compound stems from the distinct functionalities of its three core components.

-

Azide Group: This is the primary reactive handle for bioconjugation. The azide is exceptionally stable under most biological conditions but reacts with high efficiency and specificity with alkynes in "click chemistry" reactions.[5] This allows for the covalent linking of the molecule to other molecules bearing an alkyne group.[2]

-

PEG2 Spacer: The short polyethylene glycol chain is hydrophilic, which increases the water solubility of the linker and any molecule it is attached to.[3] This is particularly advantageous when working with hydrophobic drugs or large biomolecules. PEG linkers are known to be biocompatible, non-toxic, and can reduce the immunogenicity of the resulting conjugate.[4][6][7]

-

Trifluoroethyl Group: The presence of fluorine atoms can significantly alter the properties of a molecule. Fluorination can enhance metabolic stability, improve cell membrane permeability, and provide a unique spectroscopic handle for ¹⁹F NMR analysis. While some suppliers note the trifluoroethyl group can react with primary amines like those on lysine residues, the primary and most widely documented conjugation chemistry for this molecule involves the azide group.[8][9]

Chemical Data Summary

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄F₃N₃O₂ | BroadPharm |

| Molecular Weight | 213.2 g/mol | [5] |

| CAS Number | 1835759-68-6 | [8] |

| Purity | Typically ≥98% | [5] |

| Appearance | Colorless to light yellow oil | N/A |

| Storage Conditions | -20°C | BroadPharm |

Key Applications in Biochemistry

The principal application of this compound is as a linker in the synthesis of complex bioconjugates.

PROTAC Synthesis

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively degrade target proteins.[1] A PROTAC consists of three parts: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting them.[10]

This compound is an ideal PEG-based linker for PROTAC synthesis.[1][11] It can be incorporated between the two ligands to ensure they can simultaneously bind their respective protein partners. The properties of the PEG linker, such as its length and hydrophilicity, are critical for optimizing the efficacy of the final PROTAC.

Caption: PROTAC mechanism facilitated by a linker.

Click Chemistry and Bioconjugation

The azide group is central to the utility of this linker, enabling its participation in "click chemistry" reactions. These reactions are known for their high yields, specificity, and biocompatibility.[12]

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient reaction between an azide and a terminal alkyne, catalyzed by a copper(I) source. It forms a stable triazole linkage.[1][2] This is the most common method for conjugating azide-containing molecules.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction occurs between an azide and a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), without the need for a copper catalyst.[1][2] The absence of cytotoxic copper makes SPAAC particularly suitable for applications in living systems.[2]

Caption: Click chemistry reactions of the azide linker.

Antibody-Drug Conjugates (ADCs) and Drug Delivery

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets tumor cells.[13] PEG linkers are widely used in ADCs to improve the solubility and stability of the conjugate and to ensure the drug is released at the target site.[7] this compound can be used to attach a drug molecule (modified with an alkyne) to an antibody (modified with an azide, or vice-versa), leveraging click chemistry for a stable and specific linkage.[13]

Furthermore, the principles of PEGylation are central to modern drug delivery systems, including lipid nanoparticles used for siRNA or mRNA delivery.[6][13] The hydrophilic PEG chains create a hydration layer that helps nanoparticles evade the immune system, prolonging their circulation time.[6]

Experimental Protocols

The following are generalized protocols for the key reactions involving this compound. Researchers should optimize concentrations, reaction times, and purification methods for their specific substrates.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to a molecule containing a terminal alkyne.

Materials:

-

This compound

-

Alkyne-functionalized molecule (e.g., peptide, small molecule drug)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent: e.g., Dimethylformamide (DMF), or a mixture of water and a miscible organic solvent (e.g., t-butanol, DMSO).

-

Purification system (e.g., HPLC, column chromatography).

Methodology:

-

Dissolve the alkyne-functionalized molecule (1 equivalent) and this compound (1.2 equivalents) in the chosen solvent system.

-

Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water) and sodium ascorbate (e.g., 500 mM in water).

-

Add CuSO₄ solution to the reaction mixture to a final concentration of 0.1 equivalents.

-

Add sodium ascorbate solution to the reaction mixture to a final concentration of 0.5 equivalents. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

-

Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress using an appropriate technique (e.g., LC-MS, TLC).

-

Upon completion, the reaction may be quenched by adding EDTA to chelate the copper catalyst.

-

Purify the resulting conjugate using reverse-phase HPLC or silica gel chromatography to remove excess reagents and byproducts.

-

Characterize the final product by mass spectrometry and NMR.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for the copper-free conjugation to a molecule functionalized with a strained alkyne like DBCO.

Materials:

-

This compound

-

DBCO-functionalized molecule (e.g., protein, antibody)

-

Biocompatible buffer: e.g., Phosphate-Buffered Saline (PBS), pH 7.4.

-

Purification system (e.g., Size-Exclusion Chromatography (SEC), dialysis).

Methodology:

-

Dissolve the DBCO-functionalized molecule (1 equivalent) in the appropriate buffer (e.g., PBS).

-

Dissolve this compound (3-10 equivalents) in a minimal amount of a water-miscible solvent like DMSO, and then add it to the buffered solution of the DBCO-molecule. The number of equivalents may need to be optimized.

-

Allow the reaction to proceed at room temperature or 37°C for 4-24 hours. The reaction is typically slower than CuAAC but proceeds cleanly.

-

Monitor the reaction progress by LC-MS (for small molecules) or SDS-PAGE (for proteins, which will show a mass shift).

-

Upon completion, remove the excess azide linker and byproducts. For protein conjugates, this is typically achieved by dialysis against PBS or by using a desalting column (SEC).

-

Characterize the final conjugate to determine the degree of labeling, for instance, by mass spectrometry (MALDI-TOF or ESI-MS).

Caption: General workflow for bioconjugation.

Conclusion

This compound is a powerful and versatile chemical tool for researchers in biochemistry and drug discovery. Its trifunctional design provides a unique combination of a highly specific reactive handle (azide), a beneficial pharmacokinetic modifier (PEG2 spacer), and a property-enhancing moiety (trifluoroethyl group). Its primary application as a linker in the construction of PROTACs and other bioconjugates via click chemistry underscores its importance in developing next-generation therapeutics and research agents. The detailed protocols provided herein serve as a starting point for the successful implementation of this reagent in a wide range of biochemical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Azide | BroadPharm [broadpharm.com]

- 3. tebubio.com [tebubio.com]

- 4. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 5. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]

- 6. Application of PEG Linker | AxisPharm [axispharm.com]

- 7. PEG Linkers And Their Applications In Different Fields | MolecularCloud [molecularcloud.org]

- 8. This compound, 1835759-68-6 | BroadPharm [broadpharm.com]

- 9. 1,1,1-Trifluoroethyl-PEG4-azide, 1817735-35-5 | BroadPharm [broadpharm.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound | PROTAC linker | TargetMol [targetmol.com]

- 12. mdpi.com [mdpi.com]

- 13. PEG Linkers - CD BioGlyco [glycoclick.bioglyco.com]

An In-depth Technical Guide to 1,1,1-Trifluoroethyl-PEG2-azide: A Bifunctional Linker for Advanced Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of 1,1,1-Trifluoroethyl-PEG2-azide. This bifunctional linker is a valuable tool in the fields of bioconjugation, proteomics, and the development of targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs). This document includes a summary of its chemical and physical properties, detailed representative experimental protocols for its synthesis and use, and visualizations of key chemical reactions and workflows.

Chemical Properties and Structure

This compound, with the CAS number 1835759-68-6, is a unique molecule that incorporates three key functional components: a terminal azide group, a hydrophilic di-ethylene glycol (PEG2) spacer, and a 1,1,1-trifluoroethyl group.[1][2][3][4] This strategic combination of functionalities makes it a versatile tool for covalently linking molecules.

The azide group serves as a highly selective handle for "click chemistry" reactions, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2] These reactions are known for their high efficiency, specificity, and biocompatibility. The hydrophilic PEG2 spacer enhances the aqueous solubility of the linker and the resulting conjugates, which is often beneficial for biological applications.[3] The 1,1,1-trifluoroethyl group provides a reactive site for conjugation with primary amines, such as the side chain of lysine residues in proteins.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1835759-68-6 | [1][5][6] |

| Molecular Formula | C6H10F3N3O2 | [1] |

| Molecular Weight | 213.16 g/mol | [1][7] |

| Appearance | Typically a colorless to pale yellow oil | General knowledge |

| Purity | Often supplied at ≥95% or ≥97% purity | [2][7] |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, dichloromethane) and has increased aqueous solubility due to the PEG spacer. | [8] |

| Storage | Recommended storage at -20°C for long-term stability. | [1] |

Structural Representation

The structure of this compound consists of a central di-ethylene glycol core, with one terminus functionalized with an azide group and the other with a 1,1,1-trifluoroethyl ether.

Caption: Chemical structure of this compound.

Experimental Data (Predicted)

As of the date of this guide, publicly available experimental spectral data (NMR, IR, Mass Spectrometry) for this compound is limited. The following are predicted key spectral features based on the known characteristics of its functional groups. Researchers should perform their own analytical characterization to confirm the identity and purity of the compound.

Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| N₃-CH₂ -CH₂-O- | ~3.4 | Triplet | |

| N₃-CH₂-CH₂ -O- | ~3.7 | Triplet | |

| -O-CH₂ -CH₂ -O- | ~3.6-3.8 | Multiplet | Overlapping signals from the PEG backbone. |

| -O-CH₂ -CF₃ | ~3.9-4.1 | Quartet | Coupling to the adjacent CF₃ group. |

Note: Predicted shifts are relative to TMS in CDCl₃. Actual shifts may vary depending on the solvent and other experimental conditions.

Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| N₃-C H₂- | ~51 | |

| -C H₂-O- (PEG) | ~69-71 | Multiple peaks expected for the PEG backbone. |

| -O-C H₂-CF₃ | ~68-70 | May show coupling to fluorine. |

| -C F₃ | ~124 | Quartet due to C-F coupling. |

Predicted ¹⁹F NMR Spectral Data

A single signal, a triplet, is expected for the -CF₃ group, with a chemical shift that can be referenced against a standard like CFCl₃. The triplet multiplicity arises from coupling to the adjacent -CH₂- group.

Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| Azide (N₃) | 2100-2160 | Strong, sharp | Characteristic azide stretch.[9] |

| C-F | 1000-1400 | Strong | Multiple strong bands are expected for the CF₃ group. |

| C-O (Ether) | 1050-1150 | Strong | C-O stretching of the PEG backbone. |

| C-H (Alkane) | 2850-3000 | Medium to Strong | C-H stretching vibrations. |

Predicted Mass Spectrometry Data

In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at m/z 214.16. Fragmentation patterns would likely involve the loss of N₂ from the azide group and cleavage along the PEG backbone.

Synthesis and Reactivity

Representative Synthesis Protocol

A plausible synthetic route to this compound involves a two-step process starting from di(ethylene glycol). The following is a representative, non-validated protocol based on standard organic synthesis procedures.

Step 1: Monotrifluoroethylation of Di(ethylene glycol)

-

To a solution of di(ethylene glycol) (1 equivalent) in a suitable aprotic solvent (e.g., anhydrous THF or DMF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH, ~1.1 equivalents) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

-

Cool the reaction mixture back to 0 °C and add a trifluoroethylating agent, such as 2,2,2-trifluoroethyl triflate or a similar reactive species (1 equivalent), dropwise.

-

Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting mono-trifluoroethylated PEG alcohol by column chromatography on silica gel.

Step 2: Azidation of the Terminal Hydroxyl Group

-

Dissolve the purified mono-trifluoroethylated PEG alcohol (1 equivalent) in a suitable solvent such as dichloromethane or THF.

-

Cool the solution to 0 °C and add a base, such as triethylamine (~1.5 equivalents).

-

Add methanesulfonyl chloride or p-toluenesulfonyl chloride (~1.2 equivalents) dropwise and allow the reaction to stir at room temperature for 2-4 hours to form the corresponding mesylate or tosylate intermediate.

-

After confirming the formation of the intermediate, remove the solvent under reduced pressure.

-

Dissolve the crude mesylate/tosylate in DMF and add sodium azide (NaN₃, ~3-5 equivalents).

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

-

After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final product, this compound, by column chromatography.

Caption: Representative synthesis workflow for this compound.

Reactivity of the Azide Group: Click Chemistry

The terminal azide is a key functional group for bioconjugation via click chemistry.

This reaction involves the formation of a stable triazole linkage between the azide and a terminal alkyne in the presence of a copper(I) catalyst.

Caption: Schematic of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

For applications where copper catalysis is undesirable (e.g., in living systems), SPAAC provides a copper-free alternative. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide.[8][10][11]

Caption: Schematic of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Reactivity of the 1,1,1-Trifluoroethyl Group

The 1,1,1-trifluoroethyl group can act as an electrophile, reacting with nucleophiles such as the primary amine of a lysine side chain. This reaction typically proceeds via a nucleophilic substitution mechanism, although the specific conditions required to drive this reaction efficiently may vary.

Caption: Reaction of the trifluoroethyl group with a primary amine.

Experimental Protocols

The following are detailed, representative protocols for the use of this compound in common bioconjugation reactions. These protocols should be optimized for specific applications.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-functionalized biomolecule with this compound.[12][13][14][15]

Materials:

-

Alkyne-functionalized biomolecule

-

This compound

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand stock solution (e.g., 50 mM in water or DMSO)

-

Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4; avoid amine-containing buffers like Tris)

-

Degassing equipment (e.g., nitrogen or argon gas)

Procedure:

-

In a reaction tube, dissolve the alkyne-functionalized biomolecule in the reaction buffer to the desired concentration.

-

Add this compound to the reaction mixture. A 2- to 10-fold molar excess over the alkyne is typically used.

-

Add the Cu(I)-stabilizing ligand to the mixture to a final concentration of approximately 5 times the copper concentration.

-

Degas the reaction mixture by bubbling with an inert gas for 5-10 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

-

Initiate the reaction by adding the CuSO₄ stock solution to a final concentration of 0.1-1 mM.

-

Immediately add the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM.

-

Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

-

Monitor the reaction progress by an appropriate analytical method (e.g., SDS-PAGE, LC-MS).

-

Once the reaction is complete, purify the conjugate using a suitable method such as size-exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents and the catalyst.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for the copper-free conjugation of a DBCO- or BCN-functionalized biomolecule with this compound.[8][10][11][16][17][18]

Materials:

-

DBCO- or BCN-functionalized biomolecule

-

This compound

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Anhydrous DMSO or DMF (if needed to dissolve the linker)

Procedure:

-

Dissolve the DBCO- or BCN-functionalized biomolecule in the reaction buffer to the desired concentration.

-

Prepare a stock solution of this compound in DMSO or DMF.

-

Add the stock solution of the azide linker to the biomolecule solution. A 2- to 20-fold molar excess of the azide is commonly used. Ensure the final concentration of the organic solvent is low (typically <10%) to prevent denaturation of the biomolecule.

-

Incubate the reaction mixture at room temperature for 1-12 hours or at 4 °C overnight with gentle agitation.

-

Monitor the reaction by an appropriate method. The disappearance of the DBCO chromophore can be monitored by UV-Vis spectroscopy at ~310 nm.

-

Purify the conjugate using a suitable method to remove unreacted linker.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a powerful tool in several areas of chemical biology and drug discovery.

PROTAC Development

In the synthesis of PROTACs, this linker can be used to connect a warhead that binds to a target protein with a ligand for an E3 ubiquitin ligase.[2] The azide allows for the facile attachment of one of these components via click chemistry, while the trifluoroethyl group can be used to react with a suitable functional group on the other component.

Caption: Role of the bifunctional linker in PROTAC synthesis.

Bioconjugation and Protein Labeling

This linker can be used to attach probes, such as fluorescent dyes or biotin, to proteins or other biomolecules. For example, a protein can be functionalized with an alkyne, and then the azide end of the linker can be used for conjugation. The trifluoroethyl group would then be available for further modification or to modulate the properties of the conjugate.

Surface Modification

The azide group can be used to attach the linker to alkyne-functionalized surfaces, creating a surface that presents trifluoroethyl groups. This can be used to study cell-surface interactions or to immobilize proteins.

Conclusion

This compound is a highly versatile and valuable chemical tool for researchers in chemistry, biology, and medicine. Its unique combination of an azide for click chemistry, a hydrophilic PEG spacer, and a reactive trifluoroethyl group provides a powerful platform for the synthesis of complex bioconjugates and targeted therapeutics. While publicly available experimental data for this specific compound is limited, this guide provides a comprehensive overview of its properties, reactivity, and potential applications, along with representative protocols to aid in its effective use in the laboratory. As with any chemical reagent, researchers are encouraged to perform their own characterization and optimization for their specific applications.

References

- 1. tebubio.com [tebubio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, 1835759-68-6 | BroadPharm [broadpharm.com]

- 4. This compound | PROTAC linker | TargetMol [targetmol.com]

- 5. This compound | 1835759-68-6 [amp.chemicalbook.com]

- 6. This compound,1835759-68-6-吉林中科研伸科技有限公司-吉林中科研伸科技有限公司 [chemextension.com]

- 7. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. broadpharm.com [broadpharm.com]

- 11. broadpharm.com [broadpharm.com]

- 12. benchchem.com [benchchem.com]

- 13. static.igem.wiki [static.igem.wiki]

- 14. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 15. jenabioscience.com [jenabioscience.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. docs.aatbio.com [docs.aatbio.com]

- 18. interchim.fr [interchim.fr]

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of 1,1,1-Trifluoroethyl-PEG2-azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of novel therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs), has necessitated the development of sophisticated bifunctional molecules. A key component in the design of these molecules is the linker, which connects the two active moieties and critically influences the overall physicochemical properties of the compound. 1,1,1-Trifluoroethyl-PEG2-azide is a frequently employed linker in the synthesis of PROTACs and other bioconjugates. Its structure, featuring a short polyethylene glycol (PEG) spacer, a terminal azide for "click" chemistry, and a trifluoroethyl group, is designed to modulate solubility and provide a versatile handle for conjugation.[1][] This technical guide provides an in-depth analysis of the aqueous solubility and stability of this compound, offering a critical resource for researchers in drug discovery and development.

Physicochemical Properties

The structure of this compound is intrinsically designed to balance hydrophilicity and reactivity. The PEG2 spacer is known to enhance solubility in aqueous media, a crucial attribute for compounds intended for biological applications.[3][4] The terminal azide group provides a stable and highly selective functional group for bioorthogonal conjugation reactions, while the trifluoroethyl moiety can be used to react with primary amines such as those on lysine residues.[5]

| Property | Value | Reference |

| Molecular Formula | C6H10F3N3O2 | [5] |

| Molecular Weight | 213.16 g/mol | [5] |

| Appearance | White to off-white solid or liquid | [6] |

| Storage | -20°C for long-term storage | [5] |

Aqueous Solubility

The aqueous solubility of a PROTAC linker is a paramount consideration as it directly impacts the developability of the final conjugate. While specific quantitative solubility data for this compound is not extensively published, the presence of the hydrophilic PEG spacer is intended to improve its solubility in aqueous buffers.[7] The following table outlines the expected solubility profile and provides a detailed protocol for its experimental determination.

Solubility Data (Illustrative)

| Buffer System | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| Deionized Water | ~7.0 | 25 | > 10 (Expected) | > 46.9 (Expected) |

| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | > 10 (Expected) | > 46.9 (Expected) |

| Citrate Buffer | 5.0 | 25 | Data Not Available | Data Not Available |

| Bicarbonate Buffer | 8.5 | 25 | Data Not Available | Data Not Available |

Experimental Protocol: Kinetic Solubility Assay

A kinetic solubility assay is a high-throughput method to determine the solubility of a compound in an aqueous buffer when introduced from a DMSO stock solution.[1][8][9]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Aqueous buffers (e.g., PBS pH 7.4)

-

96-well microplates (UV-transparent for spectrophotometric method)

-

Plate shaker

-

Nephelometer or UV/Vis plate reader

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO concentration to a new 96-well plate.

-

Buffer Addition: Add the desired aqueous buffer to each well, ensuring the final DMSO concentration is low (typically ≤1-2%) to minimize its effect on solubility.

-

Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) on a plate shaker for a set period (e.g., 1.5-2 hours).[1]

-

Measurement:

-

Nephelometry: Measure the light scattering of the solutions. An increase in turbidity indicates precipitation and that the solubility limit has been exceeded.[1]

-

UV/Vis Spectrophotometry: For compounds with a suitable chromophore, measure the absorbance of the solutions. Alternatively, filter or centrifuge the plate to remove precipitate and measure the absorbance of the supernatant.[10]

-

Aqueous Stability

The stability of this compound in aqueous buffers is critical for its storage, handling in experimental assays, and the ultimate in vivo performance of the resulting conjugate. Degradation can occur at several points in the molecule: the trifluoroethyl group, the PEG backbone, and the azide terminus.

Potential Degradation Pathways

-

PEG Backbone Oxidation: The ether linkages in the polyethylene glycol chain are susceptible to oxidative degradation. This can be initiated by heat, light, and the presence of metal ions, leading to chain cleavage and the formation of various byproducts, including aldehydes and carboxylic acids.[5][11]

-

Azide Group Reduction/Degradation: While generally stable, the azide group can be sensitive to strong reducing agents, certain acids, and photolytic conditions.[12] Exposure to UV light can lead to the formation of highly reactive nitrene intermediates.[13]

-

Hydrolysis of the Trifluoroethyl Group: While the trifluoroethyl ether linkage is generally more stable than a trifluoroethyl ester, the stability can be influenced by neighboring groups and pH. Hydrolysis of trifluoromethyl groups has been observed under certain basic conditions in other molecular contexts.[14][15]

Stability Data (Illustrative)

The following table presents a template for organizing stability data. Actual values would be determined experimentally.

| Condition | Buffer | pH | Temperature (°C) | Half-life (t½) | Degradation Products |

| Hydrolytic | Phosphate | 5.0 | 40 | Data Not Available | Data Not Available |

| PBS | 7.4 | 40 | Data Not Available | Data Not Available | |

| Bicarbonate | 9.0 | 40 | Data Not Available | Data Not Available | |

| Oxidative | PBS + H₂O₂ | 7.4 | 25 | Data Not Available | PEG chain fragments |

| Photolytic | PBS | 7.4 | 25 | Data Not Available | Nitrene-related adducts |

Experimental Protocol: Accelerated Stability Study

Forced degradation studies are essential to identify potential degradation pathways and develop stability-indicating analytical methods.[16][17]

Materials:

-

This compound

-

Aqueous buffers (e.g., pH 5.0, 7.4, 9.0)

-

Deionized water

-

Reagents for forced degradation (e.g., HCl, NaOH, H₂O₂)

-

Incubators/water baths set to various temperatures (e.g., 4°C, 25°C, 40°C, 60°C)

-

Light chamber for photostability

-

Analytical instrumentation (e.g., HPLC-UV/MS)

Procedure:

-

Sample Preparation: Prepare solutions of this compound at a known concentration in the different buffers and stress conditions.

-

Incubation: Aliquot the solutions into sealed vials and place them in the respective temperature-controlled environments. Protect samples from light, except for the photostability study.

-

Time Points: At specified intervals (e.g., 0, 1, 2, 4, 8 weeks), remove a vial from each condition.

-

Analysis: Analyze the samples using a stability-indicating HPLC-MS method.

-

HPLC System: A reverse-phase HPLC system is typically used.

-

Column: A C18 column is a common choice.

-

Mobile Phase: A gradient of water and acetonitrile, often with a modifier like formic acid or ammonium acetate, is employed.

-

Detection: UV detection can be used if the molecule or its degradants have a chromophore. Mass spectrometry (MS) is crucial for identifying and quantifying the parent compound and any degradation products.[18][19]

-

-

Data Analysis: Quantify the remaining parent compound at each time point to determine the degradation rate and half-life. Identify and characterize any significant degradation products using MS data.

Conclusion

This compound is a valuable linker for the construction of complex biomolecules, offering a balance of aqueous solubility and reactive handles for conjugation. While generally stable under typical laboratory conditions, researchers must be cognizant of its potential degradation pathways, particularly oxidative degradation of the PEG backbone and potential instability of the terminal groups under harsh conditions. The experimental protocols outlined in this guide provide a framework for rigorously assessing the solubility and stability of this linker in relevant aqueous buffers, ensuring the generation of reliable data to inform the design and development of novel therapeutics.

References

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 3. tebubio.com [tebubio.com]

- 4. 1,1,1-Trifluoroethyl-PEG4-azide, 1817735-35-5 | BroadPharm [broadpharm.com]

- 5. pure.korea.ac.kr [pure.korea.ac.kr]

- 6. nanocs.net [nanocs.net]

- 7. researchgate.net [researchgate.net]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. enamine.net [enamine.net]

- 11. par.nsf.gov [par.nsf.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. edaegypt.gov.eg [edaegypt.gov.eg]

- 17. extranet.who.int [extranet.who.int]

- 18. ingenieria-analitica.com [ingenieria-analitica.com]

- 19. A Novel HPLC-Based Method with LC-Electrospray MS for Analysis of Polyethylene Glycol in Various Foods | Springer Nature Experiments [experiments.springernature.com]

Mechanism of action for trifluoroethyl group reaction with primary amines

An In-depth Technical Guide to the Mechanism of Action for Trifluoroethyl Group Reactions with Primary Amines

Introduction

The strategic incorporation of fluorine-containing moieties, particularly the trifluoroethyl group (-CH₂CF₃), is a cornerstone of modern medicinal chemistry. Introducing this group into bioactive molecules can profoundly influence key physicochemical properties.[1] The trifluoromethyl group (-CF₃) is a potent electron-withdrawing substituent that can alter a compound's lipophilicity, metabolic stability, pKa, and binding affinity for biological targets.[2][3][4] These modifications often lead to improved pharmacokinetic profiles, such as longer half-lives and enhanced oral bioavailability.[3] Consequently, the development of efficient and versatile methods for the synthesis of N-trifluoroethylated amines is of paramount importance for researchers, scientists, and drug development professionals.[5] This guide provides a detailed overview of the core mechanisms governing the reaction of trifluoroethyl groups with primary amines, complete with experimental protocols and quantitative data.

Core Reaction Mechanisms

The synthesis of N-trifluoroethylated primary amines can be achieved through several distinct mechanistic pathways. The most prevalent and synthetically useful methods include reductive amination, nucleophilic substitution, and metal-catalyzed N-H insertion.

Reductive Amination via Three-Component Coupling

A highly practical and catalyst-free approach involves the reductive trifluoroethylation of primary amines through a three-component coupling reaction.[1][6] This method utilizes a primary amine, an aldehyde, and trifluoroacetic acid (TFA) as the stable and inexpensive fluorine source, with a silane, such as phenylsilane (PhSiH₃), acting as the reducing agent.[6]

The proposed mechanism begins with the reaction between the primary amine and the aldehyde to form an intermediate secondary amine via reductive amination.[7] This is followed by the trifluoroethylation step. The reaction is believed to proceed through the reduction of an in-situ generated silyl ester species.[1][6] This operationally simple procedure is notable for its excellent functional group tolerance and does not require the strict exclusion of moisture or air.[1]

Caption: Reductive amination pathway for trifluoroethylation.

Nucleophilic Substitution (Sₙ2) Mechanism

A fundamental approach to forming the N-CH₂CF₃ bond is through a direct nucleophilic substitution reaction. In this mechanism, the primary amine, acting as a nucleophile, attacks a trifluoroethyl electrophile bearing a good leaving group.[8] Suitable leaving groups include halides (I, Br) or sulfonates like tosylate (OTs) or mesylate (OMs), which are readily displaced.[9][10]

The reaction typically proceeds via an Sₙ2 pathway. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon atom of the trifluoroethyl group, which is rendered electron-deficient by the powerful inductive effect of the adjacent -CF₃ group. This concerted step results in the formation of a new C-N bond and the simultaneous departure of the leaving group.[8] The initial product is an ammonium salt, which is subsequently deprotonated, often by another molecule of the primary amine or a mild base, to yield the final N-trifluoroethylated amine.[8]

Caption: Sₙ2 mechanism for N-trifluoroethylation.

Metal-Catalyzed N-H Insertion

More advanced methods achieve N-trifluoroethylation through a metal-catalyzed N-H insertion reaction. A common strategy employs trifluorodiazoethane (CF₃CHN₂) as the trifluoroethylating agent.[5] This highly reactive species is typically generated in situ from 2,2,2-trifluoroethylamine hydrochloride.[11]

One notable example is the iron porphyrin-catalyzed N-trifluoroethylation of anilines.[5] The proposed catalytic cycle begins with the reaction of the iron(III) porphyrin catalyst with the diazo compound to form an iron-carbene intermediate. This highly electrophilic species then reacts with the primary amine. The amine's N-H bond inserts into the iron-carbene bond, followed by reductive elimination to release the N-trifluoroethylated amine product and regenerate the active iron catalyst, allowing the cycle to continue.[5]

Caption: Catalytic cycle for N-H insertion trifluoroethylation.

Quantitative Data Summary

The efficiency of these reactions varies with the substrate and the specific protocol employed. The following table summarizes representative yields for the trifluoroethylation of various primary amines.

| Method | Amine Substrate | Other Key Reagent(s) | Yield (%) | Reference |

| Three-Component Coupling | Aniline | Benzaldehyde, TFA, PhSiH₃ | 81 | [6] |

| Benzylamine | Benzaldehyde, TFA, PhSiH₃ | 85 | [6] | |

| Cyclohexylamine | Benzaldehyde, TFA, PhSiH₃ | 75 | [7] | |

| Morpholine (Secondary Amine) | TFA, PhSiH₃ | 81 | [1] | |

| Iron-Porphyrin Catalysis | Aniline | CF₃CH₂NH₂·HCl, NaNO₂ | 85 | [5] |

| o-Methylaniline | CF₃CH₂NH₂·HCl, NaNO₂ | 92 | [5] | |

| p-Methoxyaniline | CF₃CH₂NH₂·HCl, NaNO₂ | 88 | [5] | |

| p-Chloroaniline | CF₃CH₂NH₂·HCl, NaNO₂ | 80 | [11] |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these reactions in a laboratory setting.

Protocol 1: General Procedure for Three-Component Trifluoroethylation

This protocol is adapted from the work of Denton and coworkers.[1]

-

Reaction Setup : To an oven-dried 10 mL round-bottomed flask fitted with a water condenser under an argon atmosphere, add the primary amine (0.50 mmol) and the aldehyde (0.50 mmol).

-

Initial Reaction : Add toluene (0.5 mL), followed by phenylsilane (31 μL, 0.25 mmol). Stir the reaction mixture at 70 °C for 10 minutes.

-

Addition of Reagents : Cool the mixture slightly, then add trifluoroacetic acid (TFA) (67.0 μL, 0.875 mmol) and additional phenylsilane (123 μL, 1.00 mmol).

-

Heating : Heat the reaction at 70 °C for 16 hours.

-

Workup and Purification : After cooling to room temperature, concentrate the reaction mixture. Dissolve the crude material in ether and wash with a saturated sodium bicarbonate solution. Dry the organic layer, filter, and concentrate. Purify the residue by flash column chromatography to yield the desired N-trifluoroethylated amine.[6][7]

Protocol 2: General Procedure for Iron Porphyrin-Catalyzed N-Trifluoroethylation

This protocol is based on the method developed by Ren et al.[5]

-

Reaction Setup : In a reaction tube, combine the aniline substrate (0.2 mmol), 2,2,2-trifluoroethylamine hydrochloride (0.4 mmol), and the iron(III) porphyrin catalyst (FeTPPCl, 2 mol%).

-

Solvent and Reagent Addition : Add 2 mL of a 1:1 mixture of H₂O and CH₃CN. To this mixture, add an aqueous solution of sodium nitrite (NaNO₂) (0.6 mmol in 1 mL H₂O) dropwise over 20 minutes at room temperature.

-

Reaction : Stir the resulting mixture at room temperature for 12 hours.

-

Workup and Purification : After the reaction is complete, extract the mixture with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to obtain the pure N-trifluoroethylated aniline.[5]

Conclusion

The reaction of trifluoroethyl groups with primary amines is a vital transformation in modern drug discovery, enabled by several distinct and effective mechanistic pathways. The catalyst-free, three-component reductive amination offers an operationally simple and robust method with high functional group tolerance.[1] Classical Sₙ2 nucleophilic substitution provides a direct and predictable route when appropriate electrophiles are available. For more specialized applications, metal-catalyzed N-H insertion reactions present an efficient, albeit more complex, alternative.[5] Understanding these core mechanisms, along with their associated experimental conditions and quantitative outcomes, equips researchers and drug development professionals with the necessary tools to strategically incorporate the trifluoroethyl moiety and optimize the properties of next-generation therapeutic agents.

References

- 1. A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Iron porphyrin-catalyzed N -trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03379D [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Pivotal Role of the PEG2 Spacer in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the precise control over the structure and function of biomolecular conjugates is paramount. The selection of a linker molecule is a critical determinant of the final conjugate's properties, influencing its stability, solubility, immunogenicity, and biological activity. Among the various linkers available, short polyethylene glycol (PEG) spacers, particularly the diethylene glycol (PEG2) unit, have emerged as versatile and highly effective tools. This technical guide provides an in-depth exploration of the role of the PEG2 spacer in bioconjugation applications, offering quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in their drug development and scientific endeavors.

Core Principles of the PEG2 Spacer in Bioconjugation

The fundamental role of a PEG2 spacer is to covalently link two molecular entities, such as a protein and a small molecule drug, while introducing a defined and beneficial spacing. The PEG2 unit, composed of two repeating ethylene glycol monomers, imparts a unique set of physicochemical properties to the resulting bioconjugate.

Key Attributes of the PEG2 Spacer:

-

Hydrophilicity: The ether oxygens in the PEG backbone form hydrogen bonds with water, significantly enhancing the aqueous solubility of the conjugate. This is particularly advantageous when working with hydrophobic drugs or proteins prone to aggregation.[1][2]

-

Flexibility: The rotational freedom of the C-O bonds in the PEG chain provides conformational flexibility, which can minimize steric hindrance between the conjugated molecules.[3] This flexibility allows each component to maintain its native conformation and biological function.

-

Biocompatibility and Low Immunogenicity: PEG is well-established as a biocompatible and non-immunogenic polymer.[3][] The use of a short PEG2 spacer helps to shield the bioconjugate from the host's immune system, potentially reducing the risk of an adverse immune response.[5][6]

-

Defined Length: The discrete and well-defined length of the PEG2 spacer allows for precise control over the distance between the conjugated molecules. This is crucial for applications where specific spatial orientation is required for optimal activity.

Impact of the PEG2 Spacer on Bioconjugate Properties: A Quantitative Perspective

The inclusion of a PEG2 spacer can have a measurable impact on several key properties of a bioconjugate. The following tables summarize quantitative data from various studies, highlighting the effects of short PEG linkers.

| Property | Observation | Quantitative Data | Reference |

| Binding Affinity (IC50) | A study on bombesin antagonists showed that varying the length of short PEG spacers (PEG2, PEG3, PEG4, PEG6) had a measurable effect on the binding affinity to the gastrin-releasing peptide receptor (GRPR). | The IC50 values for natGa-NOTA-PEGn-RM26 were: - PEG2: 3.1 ± 0.2 nM - PEG3: 3.9 ± 0.3 nM - PEG4: 5.4 ± 0.4 nM - PEG6: 5.8 ± 0.3 nM | [7] |

| Hydrophilicity | The same study on bombesin antagonists demonstrated a slight increase in hydrophilicity with an increase in the short PEG chain length. | The increase in mini-PEG length from PEG2 to PEG3 resulted in a small but significant increase in overall hydrophilicity of 68Ga-labeled conjugates. | [7] |

| In Vitro Potency | In the context of antibody-drug conjugates (ADCs), a PEG2 spacer was shown to be as effective as longer spacers in eliminating aggregation and resulted in a conjugate with better in vitro potency. | A PEG2 spacer eliminated aggregation as effectively as longer spacers and allowed a more efficient conjugation to provide an optimal Drug-to-Antibody Ratio (DAR). The resulting conjugate had better in vitro potency than other tested architectures. | [8] |

| Protein Stability | While direct quantitative data for PEG2 is limited, studies on PEGylation in general show that it can enhance protein stability. | PEGylation can increase the conformational stability of proteins. However, it can also decrease the unfolding temperature in some cases due to the formation of eutectic mixtures. | [9][10] |

| Immunogenicity | The use of PEG spacers is a well-known strategy to reduce the immunogenicity of bioconjugates. | PEGylation masks immunogenic epitopes, potentially lowering the risk of immune responses.[5][11] However, anti-PEG antibodies can still be generated in some cases.[5][6] | [5][6][11] |

Experimental Protocols for Bioconjugation with PEG2 Spacers

The versatility of the PEG2 spacer is reflected in the variety of conjugation chemistries that can be employed. Below are detailed protocols for three common bioconjugation methods utilizing PEG2 linkers.

Amine-to-Sulfhydryl Conjugation using NHS-PEG2-Maleimide

This two-step protocol is widely used for linking a protein containing primary amines (e.g., lysine residues) to a molecule with a free sulfhydryl group.

Materials:

-

Protein with accessible primary amines (Protein-NH2)

-

Molecule with a free sulfhydryl group (Molecule-SH)

-

NHS-PEG2-Maleimide crosslinker

-

Conjugation Buffer: Phosphate buffered saline (PBS), pH 7.2-7.5, or other amine- and sulfhydryl-free buffer.

-

Desalting column

-

Quenching reagent (e.g., L-cysteine)

Protocol:

Step 1: Maleimide-Activation of the Amine-Containing Protein

-

Dissolve the Protein-NH2 in the Conjugation Buffer to a concentration of 1-5 mg/mL.

-

Prepare a stock solution of NHS-PEG2-Maleimide in a dry, water-miscible solvent (e.g., DMSO or DMF) at a concentration of 10-20 mg/mL.

-

Add a 10- to 20-fold molar excess of the NHS-PEG2-Maleimide stock solution to the protein solution.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

-

Remove the excess, unreacted crosslinker using a desalting column equilibrated with the Conjugation Buffer.

Step 2: Conjugation to the Sulfhydryl-Containing Molecule

-

Immediately add the Molecule-SH to the maleimide-activated protein solution. A 1.1- to 5-fold molar excess of the sulfhydryl-containing molecule over the protein is recommended.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

-

To stop the reaction, add a quenching reagent such as L-cysteine at a final concentration of 1-10 mM.

-

Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography.

Click Chemistry Conjugation using Azido-PEG2-Alkyne

This protocol utilizes the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

-

Azide-functionalized biomolecule (Molecule-N3)

-

Alkyne-functionalized biomolecule (Molecule-Alkyne)

-

Azido-PEG2-NHS ester or other PEG2 linker with appropriate functional groups

-

Copper(II) sulfate (CuSO4)

-

Reducing agent (e.g., Sodium Ascorbate)

-

Copper ligand (e.g., THPTA or TBTA)

-

Reaction Buffer: PBS, pH 7.4

Protocol:

Step 1: Preparation of Azide- and Alkyne-Functionalized Molecules

-

Functionalize the desired biomolecules with azide and alkyne groups, respectively, using appropriate reagents (e.g., Azido-PEG2-NHS ester to introduce an azide group onto a protein).

-

Purify the functionalized molecules to remove excess reagents.

Step 2: Copper-Catalyzed Click Reaction

-

Prepare the following stock solutions:

-

200 mM THPTA ligand in water

-

100 mM CuSO4 in water

-

100 mM Sodium Ascorbate in water (prepare fresh)

-

10 mM Azide-functionalized molecule in a suitable solvent

-

10 mM Alkyne-functionalized molecule in a suitable solvent

-

-

In a reaction tube, mix the azide- and alkyne-functionalized molecules in a 1:1 to 1:5 molar ratio in the Reaction Buffer.

-

Add the THPTA ligand and CuSO4 solution to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution.

-

Incubate the reaction for 30-60 minutes at room temperature, protected from light.

-

Purify the resulting conjugate using appropriate chromatographic techniques.[3][12]

Visualizing the Role of PEG2 Spacers in Bioconjugation

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological and chemical processes.

References

- 1. broadpharm.com [broadpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. broadpharm.com [broadpharm.com]

- 5. Effect Of Protein Immunogenicity And PEG Size And Branching On The Anti-PEG Immune Response To PEGylated Proteins [sinopeg.com]

- 6. m.youtube.com [m.youtube.com]

- 7. scispace.com [scispace.com]

- 8. benchchem.com [benchchem.com]

- 9. Impact of process stress on protein stability in highly-loaded solid protein/PEG formulations from small-scale melt extrusion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Computational tools help improve protein stability but with a solubility tradeoff - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. confluore.com [confluore.com]

The Crucial Core: An In-depth Technical Guide to PROTAC Linkers and Their Components

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to target and eliminate disease-causing proteins that were previously considered "undruggable."[1] Unlike traditional small-molecule inhibitors that merely block a protein's function, PROTACs hijack the body's own cellular machinery to induce the degradation of specific target proteins.[2][3] This is achieved through a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for destruction by the proteasome.[5] The linker, once considered a simple spacer, is now recognized as a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[6][7]

The Three Pillars of a PROTAC Molecule

The elegant functionality of a PROTAC hinges on the interplay of its three distinct components, as illustrated below.

Protein of Interest (POI) Ligand (The "Warhead")

The POI ligand, often referred to as the "warhead," is responsible for selectively binding to the target protein intended for degradation.[8] The specificity and affinity of this ligand are crucial for the PROTAC's selectivity, preventing off-target degradation of other proteins.[8] The development of effective PROTACs often begins with a known inhibitor or binder to the POI, which is then chemically modified for conjugation to the linker. The choice of the POI ligand and its attachment point to the linker can significantly impact the formation and stability of the ternary complex.[8]

E3 Ubiquitin Ligase Ligand (The "Anchor")

The E3 ligase ligand, or "anchor," recruits a specific E3 ubiquitin ligase, a key enzyme in the ubiquitin-proteasome system (UPS). While over 600 E3 ligases are encoded in the human genome, only a handful have been successfully recruited for targeted protein degradation. The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[4][9] The choice of E3 ligase can influence the degradation efficiency, cell-type specificity, and potential for resistance.[4]

The Linker: More Than Just a Connection

The linker is the chemical bridge that connects the POI ligand and the E3 ligase ligand.[7] Its composition, length, and attachment points are critical for the PROTAC's overall activity. The linker's role is multifaceted, influencing:

-

Ternary Complex Formation and Stability: The linker must be of an optimal length and flexibility to allow for the favorable formation of a stable and productive ternary complex.[6][7]

-

Physicochemical Properties: The linker's chemical makeup affects the PROTAC's solubility, cell permeability, and metabolic stability.[10]

-

Selectivity: Subtle changes in the linker can alter the orientation of the bound proteins, leading to changes in degradation selectivity for different members of a protein family.

Classification and Properties of PROTAC Linkers

PROTAC linkers can be broadly categorized based on their chemical composition and flexibility.

Flexible Linkers

Flexible linkers are the most common type used in early-stage PROTAC development due to their synthetic accessibility and ability to allow the two ligands to adopt multiple conformations.

-

Alkyl Chains: These are simple hydrocarbon chains of varying lengths.[10] They are synthetically straightforward to incorporate but are generally hydrophobic, which can negatively impact solubility.[2]

-

Polyethylene Glycol (PEG) Chains: PEG linkers consist of repeating ethylene glycol units and are widely used to improve the hydrophilicity and solubility of PROTACs.[10] The flexibility of PEG linkers can also be advantageous for ternary complex formation.[11]

Rigid Linkers

Rigid linkers incorporate cyclic or aromatic structures to restrict the conformational flexibility of the PROTAC. This can sometimes lead to more potent and selective degraders by pre-organizing the molecule in a conformation favorable for ternary complex formation.

-

Cycloalkane-Based Linkers: These include structures like piperazine and piperidine, which can enhance rigidity and, in some cases, improve metabolic stability and solubility.[10]

-

Triazole-Based Linkers: The triazole moiety, often introduced via "click chemistry," provides a rigid and metabolically stable connection point.[2]

Quantitative Impact of Linker Properties on PROTAC Efficacy

The optimization of the linker is a critical step in PROTAC development. The following tables summarize quantitative data illustrating the impact of linker length and composition on the degradation efficiency of PROTACs targeting the bromodomain-containing protein 4 (BRD4).

Table 1: Impact of PEG Linker Length on BRD4 Degradation

| PROTAC | Linker Composition | DC50 (nM) [a] | Dmax (%) [b] |

| BRD4-PROTAC-1 | PEG2 | 50 | 85 |

| BRD4-PROTAC-2 | PEG3 | 15 | 95 |

| BRD4-PROTAC-3 | PEG4 | 5 | >98 |

| BRD4-PROTAC-4 | PEG5 | 20 | 90 |

| BRD4-PROTAC-5 | PEG6 | 60 | 80 |

[a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein.[12] [b] Dmax: The maximum percentage of target protein degradation achieved.[12] Data is illustrative and compiled from representative studies on BRD4 degraders.

Table 2: Comparison of Alkyl and PEG Linkers for BRD4 Degradation

| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| BRD4-Degrader-A1 | Alkyl | 8 | 25 | 92 |

| BRD4-Degrader-A2 | Alkyl | 11 | 8 | >95 |

| BRD4-Degrader-A3 | Alkyl | 14 | 30 | 88 |

| BRD4-Degrader-P1 | PEG | 9 (3 PEG units) | 40 | 85 |

| BRD4-Degrader-P2 | PEG | 12 (4 PEG units) | 12 | >95 |

Data is illustrative and based on general trends observed in the literature.

Experimental Protocols for PROTAC Characterization

The development of a successful PROTAC requires rigorous experimental validation. Below are detailed methodologies for key experiments used to characterize PROTACs.

PROTAC Synthesis: A General Protocol

This protocol outlines a standard two-step synthesis for a PROTAC using an E3 ligase ligand with a protected amine and a POI ligand with a carboxylic acid.

Step 1: Deprotection of the E3 Ligase Ligand-Linker Intermediate

-

Dissolve the Boc-protected E3 ligase ligand-linker intermediate (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (10 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure. The resulting amine salt is typically used in the next step without further purification.

Step 2: Amide Coupling with the POI Ligand

-

Dissolve the POI ligand with a terminal carboxylic acid (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).

-

Add HATU (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA) (3.0 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the deprotected E3 ligase ligand-linker amine salt (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 2-16 hours, monitoring by LC-MS.

-

Once complete, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield the final PROTAC.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Western Blot Analysis of Protein Degradation

This is a fundamental assay to quantify the extent of POI degradation.

-

Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat the cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against the POI and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize the POI signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[13]

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.

-

Immobilization: Immobilize the E3 ligase or POI onto an SPR sensor chip.

-

Binary Interaction Analysis:

-

Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity (PROTAC-E3 ligase or PROTAC-POI).

-

Inject the soluble protein partner to ensure no non-specific binding.

-

-

Ternary Complex Analysis:

-

Inject a constant concentration of the PROTAC mixed with a series of concentrations of the soluble protein partner over the immobilized protein.

-

The resulting sensorgrams will show the formation of the ternary complex.

-

-

Data Analysis: Fit the data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions. Calculate the cooperativity factor (α) to assess the stability of the ternary complex.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.

-

Sample Preparation: Dialyze the purified POI and E3 ligase against the same buffer. Prepare the PROTAC solution in the same buffer, ensuring a matched buffer composition. Degas all solutions before use.

-

Instrument Setup: Set the experimental temperature (e.g., 25°C).

-

Loading: Load the protein solution (e.g., POI) into the sample cell. Load the PROTAC solution into the injection syringe at a concentration 10-20 times that of the protein.

-

Titration: Perform a series of small injections of the PROTAC solution into the protein-containing sample cell, measuring the heat change after each injection.

-

Data Analysis: Integrate the heat signals and plot them against the molar ratio of the reactants. Fit the data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[14]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm that the PROTAC engages with its target protein inside the cell.

-

Cell Treatment: Treat intact cells with the PROTAC or vehicle control.

-

Heat Challenge: Heat the treated cells across a range of temperatures.

-

Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured protein by centrifugation.

-

Protein Detection: Quantify the amount of soluble target protein remaining at each temperature using Western blotting, ELISA, or mass spectrometry.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature. Ligand binding stabilizes the protein, resulting in a shift of the melting curve to higher temperatures.[2][9]

Visualizing PROTAC Mechanisms and Workflows

PROTAC-Mediated Degradation of the Androgen Receptor (AR)

The androgen receptor is a key driver of prostate cancer. PROTACs that target AR for degradation, such as ARV-110, have shown promise in overcoming resistance to traditional AR inhibitors.[15][16]

A Typical Experimental Workflow for PROTAC Development

The discovery and optimization of a potent and selective PROTAC follows a structured, iterative workflow.

Conclusion

The linker is a critical and multifaceted component of a PROTAC molecule, profoundly influencing its biological activity and drug-like properties. A deep understanding of the different linker types, their properties, and their impact on ternary complex formation is essential for the rational design of effective protein degraders. The systematic evaluation of linker length, composition, and attachment points, guided by the robust experimental protocols outlined in this guide, will continue to be a cornerstone of PROTAC development, paving the way for novel therapeutics that can address a wide range of diseases.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. jove.com [jove.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. aragen.com [aragen.com]

- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pelagobio.com [pelagobio.com]

- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. precisepeg.com [precisepeg.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. researchgate.net [researchgate.net]

A Technical Guide to Copper-Catalyzed vs. Strain-Promoted Click Chemistry: Principles and Protocols for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of two foundational bioorthogonal reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Both methodologies have revolutionized bioconjugation, chemical biology, and drug discovery by offering highly efficient and specific ways to link molecules.[1][2] This guide provides a detailed comparison of their mechanisms, quantitative performance, and experimental protocols to aid researchers in selecting the optimal strategy for their specific applications.

Fundamental Principles: A Tale of Two Activation Strategies

At the heart of both CuAAC and SPAAC lies the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide and an alkyne to form a stable triazole ring.[1] However, the uncatalyzed version of this reaction is slow and requires high temperatures, limiting its utility in biological systems.[1][3] CuAAC and SPAAC offer elegant solutions to this challenge through distinct activation mechanisms.

1.1. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC, often considered the quintessential "click chemistry" reaction, utilizes a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide.[4][5] The copper catalyst activates the terminal alkyne, significantly lowering the activation energy and enabling the reaction to proceed rapidly at room temperature, even in aqueous environments.[1][6] A key advantage of CuAAC is its exquisite regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.[1][7] However, the reliance on a copper catalyst introduces the potential for cytotoxicity, a critical consideration in live-cell and in vivo applications.[2][5][6]

1.2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Developed to address the cytotoxicity concerns of CuAAC, SPAAC is a copper-free click reaction.[5] This method employs a cyclooctyne, a ring-strained alkyne, which possesses significant internal strain.[1][4] This inherent ring strain is released upon reaction with an azide, providing the driving force for the cycloaddition to occur without the need for a catalyst.[4][8] This makes SPAAC highly biocompatible and ideal for applications within living systems.[5][9] The trade-off for this biocompatibility is generally slower reaction kinetics compared to CuAAC, and the requirement for more synthetically complex and bulky cyclooctyne reagents.[10][11][12]

Quantitative Data Comparison

The choice between CuAAC and SPAAC often hinges on a balance between reaction speed and biocompatibility. The following tables summarize key quantitative data to facilitate a direct comparison.

Table 1: Reaction Kinetics

| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Second-Order Rate Constant (M⁻¹s⁻¹) | 10 - 100[6][9] | 10⁻³ - 1 (dependent on the cyclooctyne)[6][9] |

| Typical Reaction Time | Minutes to a few hours[10] | Hours to 24 hours[10] |

| Catalyst Requirement | Yes (Copper(I))[9] | No[9] |

Table 2: Biocompatibility and Reagent Characteristics

| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Biocompatibility | Limited due to potential copper cytotoxicity.[2][9] Mitigating strategies with ligands exist.[10] | High, suitable for in vivo applications.[9] |

| Alkyne Reactant | Simple, readily available terminal alkynes.[9] | Synthetically complex and bulky strained cyclooctynes (e.g., DBCO, BCN).[9] |

| Side Reactions | Potential for oxidative homocoupling of alkynes.[9] Can cause oxidation of certain amino acids. | Cyclooctynes can be prone to side reactions with thiols. |

| Regioselectivity | High (1,4-disubstituted triazole exclusively).[1] | Mixture of regioisomers (1,4- and 1,5-disubstituted triazoles). |

Visualizing the Mechanisms and Workflows

To further elucidate the core differences, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.

Caption: Simplified catalytic cycle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. jpt.com [jpt.com]

- 6. What is Click Chemistry? | BroadPharm [broadpharm.com]

- 7. Click chemistry - Wikipedia [en.wikipedia.org]

- 8. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 1,1,1-Trifluoroethyl-PEG2-azide (CAS No. 1835759-68-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction